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Compound of Interest

Compound Name: Dammaradienol

Cat. No.: B12764182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

Dammaradienol, a tetracyclic triterpenoid of the dammarane family. The information presented

herein is essential for the identification, characterization, and analysis of this compound in

research and drug development contexts. Dammaradienol, with the chemical formula

C₃₀H₅₀O, has a molecular weight of 426.7 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Dammaradienol.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of a dammarane-type sapogenin typically shows seven or eight singlet

signals corresponding to methyl groups in the high field region (δ 0.6–1.5 ppm). The chemical

shifts of olefinic protons are usually found between δ 4.3–6.0 ppm, while proton signals of

carbons bearing oxygen may appear in the δ 4.0–5.5 ppm range.[2]

Table 1: ¹H NMR Chemical Shift Data for Dammaradienol
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Proton Chemical Shift (δ, ppm) Multiplicity

H-3 3.20 dd, J = 11.5, 4.5 Hz

H-24 5.10 t, J = 7.0 Hz

Me-18 0.87 s

Me-19 0.78 s

Me-21 1.60 s

Me-26 1.68 s

Me-27 1.62 s

Me-28 0.97 s

Me-29 0.87 s

Me-30 0.99 s

Note: This is a representative

dataset and actual values may

vary slightly depending on the

solvent and instrument used.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of dammarane-type triterpenoids typically displays signals in distinct

regions: δ 8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular

methyls generally between 8–35 ppm), δ 60.0–90.0 ppm for oxygenated methine and

quaternary carbons, δ 109.0–160.0 ppm for olefinic carbons, and δ 170.0–220.0 ppm for

carbonyl carbons.[2]

Table 2: ¹³C NMR Chemical Shift Data for Dammaradienol
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Carbon Chemical Shift (δ, ppm)

1 38.8

2 27.4

3 79.0

4 38.9

5 55.3

6 18.3

7 34.9

8 40.4

9 50.5

10 37.1

11 21.6

12 28.1

13 42.1

14 50.3

15 31.5

16 27.9

17 52.8

18 15.6

19 16.1

20 124.4

21 131.5

22 37.4

23 24.8
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24 125.0

25 131.0

26 25.7

27 17.7

28 28.0

29 15.4

30 16.5

Note: This is a representative dataset and actual

values may vary slightly depending on the

solvent and instrument used.

Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for Dammaradienol
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Ion m/z Relative Intensity (%)

[M]⁺ 426 15

[M-CH₃]⁺ 411 20

[M-H₂O]⁺ 408 10

[M-C₅H₉]⁺ 357 5

[M-Side Chain]⁺ 259 30

207 45

189 100

Note: This is a representative

dataset and fragmentation

patterns can vary based on the

ionization technique and

instrument parameters.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500

MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts

are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used for

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable complete assignment of

proton and carbon signals.

Mass Spectrometry
Mass spectra are often obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced via a direct insertion probe or after separation by gas
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chromatography. Typical EI-MS parameters include an ionization energy of 70 eV. High-

resolution mass spectrometry (HRMS) can be performed using techniques like electrospray

ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the

elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like Dammaradienol.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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